molecular formula C11H10ClNO2 B1430231 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde CAS No. 1368473-04-4

6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde

Cat. No.: B1430231
CAS No.: 1368473-04-4
M. Wt: 223.65 g/mol
InChI Key: DBTHXXOHEQFIJK-UHFFFAOYSA-N
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Description

6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a chloro, methoxy, and methyl group attached to the indole ring, making it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions. For this specific compound, the starting materials would include 6-chloro-5-methoxy-3-methylindole and an appropriate aldehyde .

Industrial Production Methods

Industrial production of this compound may involve optimized Fischer indole synthesis with specific catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde
  • 6-Chloro-1H-indole-2-carbaldehyde
  • 5-Chloro-3-methyl-1H-indole-2-carbaldehyde

Uniqueness

6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde is unique due to the specific combination of chloro, methoxy, and methyl groups on the indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-6-7-3-11(15-2)8(12)4-9(7)13-10(6)5-14/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTHXXOHEQFIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC(=C(C=C12)OC)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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